molecular formula C17H13FN2O B15021249 (E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one

(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B15021249
M. Wt: 280.30 g/mol
InChI Key: OSNNVFDYWPDVNH-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group and a dihydroquinoxalinone core

Properties

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

3-[(E)-2-(2-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one

InChI

InChI=1S/C17H13FN2O/c1-20-16-9-5-4-8-14(16)19-15(17(20)21)11-10-12-6-2-3-7-13(12)18/h2-11H,1H3/b11-10+

InChI Key

OSNNVFDYWPDVNH-ZHACJKMWSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CC=C3F

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE typically involves the following steps:

    Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of a fluorophenyl compound with an appropriate ethenylating agent under controlled conditions.

    Cyclization to Form the Dihydroquinoxalinone Core: The intermediate is then subjected to cyclization reactions to form the dihydroquinoxalinone core. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Catalysts such as palladium on carbon (Pd/C) or specific bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE
  • 3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE

Uniqueness

3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYL-1,2-DIHYDROQUINOXALIN-2-ONE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs.

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